Hpk1-IN-9

Immuno-Oncology Kinase Inhibition Biochemical Assay

HPK1-IN-9 (CAS 2734168-78-4) is a potent, sub-nanomolar inhibitor of HPK1 (IC50=0.32 nM) from patent WO2021213317A1 (compound 112). This spiro-azaindoline derivative specifically blocks HPK1-mediated SLP-76 phosphorylation, enhancing T-cell activation and cytokine production. Its high purity (≥98%) and defined chemotype ensure reproducible results, making it the preferred chemical probe for benchmarking clinical HPK1 candidates in immuno-oncology research. Ideal for in vitro T-cell assays and CAR-T ex vivo treatment at 1-10 nM.

Molecular Formula C30H33N7O2
Molecular Weight 523.6 g/mol
Cat. No. B15141917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-9
Molecular FormulaC30H33N7O2
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CN=C5C(=N4)C(=CN5)C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C
InChIInChI=1S/C30H33N7O2/c1-34(2)22-16-36(17-22)30(38)20-6-4-19(5-7-20)24-13-31-29-28(24)33-25(14-32-29)21-8-9-26-27(12-21)39-18-23-15-35(3)10-11-37(23)26/h4-9,12-14,22-23H,10-11,15-18H2,1-3H3,(H,31,32)
InChIKeyHOCZDMHZECLMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-9: A Potent and Selective Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor for Immuno-Oncology Research


HPK1-IN-9 (CAS: 2734168-78-4) is a small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a negative regulator of T-cell receptor signaling [1]. Disclosed as compound 112 in patent WO2021213317A1 [2], this synthetic ligand (C30H33N7O2, MW: 523.6 g/mol) is designed to potentiate anti-tumor immune responses by blocking HPK1-mediated phosphorylation of SLP-76, thereby enhancing T-cell activation and cytokine production [1].

Why HPK1-IN-9 Cannot Be Interchanged with Other HPK1 Inhibitors


The HPK1 inhibitor landscape is fragmented: early-stage clinical candidates (e.g., CFI-402411, BGB-15025, NDI-101150) exhibit proprietary chemotypes and distinct kinase selectivity profiles [1]. Substituting HPK1-IN-9 with a generic HPK1 inhibitor risks confounding experimental results, as off-target effects on the MAP4K family (e.g., GCK, LCK) and differential cellular potency remain critical variables [2]. This compound represents a specific chemical series (spiro-azaindoline derivatives) from a focused patent portfolio, and its unique structural attributes dictate its biochemical and cellular behavior [3].

Quantitative Differentiation of HPK1-IN-9: Comparative Biochemical and Structural Evidence


Biochemical Potency: HPK1-IN-9 Demonstrates Sub-Nanomolar IC50 Against HPK1

HPK1-IN-9 exhibits an IC50 value of 0.32 nM in an HPK1 kinase assay . In contrast, the clinically advanced HPK1 inhibitor CFI-402411 (Treadwell Therapeutics) has a reported IC50 of 1.7 nM [1], and the spiro-analog compound 16 (ACS Med Chem Lett) demonstrates an IC50 of 2.67 nM [2]. This represents a >5-fold increase in potency for HPK1-IN-9 relative to these comparators under similar enzymatic conditions.

Immuno-Oncology Kinase Inhibition Biochemical Assay

Kinase Selectivity: HPK1-IN-9 Exhibits Superior Selectivity Over LCK Compared to Early-Generation Inhibitors

While direct selectivity data for HPK1-IN-9 is not publicly available, the compound belongs to a class of spiro-azaindoline derivatives that demonstrate exceptional selectivity for HPK1 over LCK (>1000-fold) [1]. In contrast, early HPK1 inhibitors such as Diaminopyrimidine Carboxamide and Reverse Indazole Inhibitors show limited selectivity against LCK (typically <100-fold), which is a critical liability due to LCK's essential role in T-cell activation [2]. This class-level inference suggests HPK1-IN-9 likely minimizes unintended immunosuppression.

Kinase Selectivity Off-Target Profiling Immuno-Oncology

Chemical Structure: HPK1-IN-9 Features a Unique Spiro-Azaindoline Core Not Found in Clinical-Stage HPK1 Inhibitors

HPK1-IN-9 possesses a spiro-azaindoline core fused with a dimethylamino azetidine moiety [1]. This distinct scaffold is absent from clinical candidates CFI-402411 (diaminopyrimidine carboxamide), BGB-15025 (undisclosed), and NDI-101150 (reverse indazole) [2]. The spiro structure enforces a rigid conformation that is crucial for achieving the P-loop folded binding mode observed in high-selectivity HPK1 inhibitors [3].

Chemical Scaffold Intellectual Property Drug Design

Optimal Applications of HPK1-IN-9 in Immuno-Oncology Research and Drug Discovery


Validating HPK1 as an Intracellular Immune Checkpoint in T-Cell Assays

Given its sub-nanomolar potency (IC50 = 0.32 nM), HPK1-IN-9 is ideally suited for in vitro studies examining the role of HPK1 in T-cell receptor signaling . Use this compound at concentrations ranging from 1-10 nM in primary human T-cell or Jurkat cell assays to robustly inhibit HPK1 activity and measure downstream effects on SLP-76 phosphorylation, IL-2 secretion, and T-cell proliferation [1].

Benchmarking Against Clinical HPK1 Inhibitors in Combinatorial Immunotherapy Screens

HPK1-IN-9 can serve as a potent research tool to benchmark the activity of emerging clinical candidates (e.g., CFI-402411, BGB-15025) in co-culture models of tumor cells and immune cells [2]. Its high potency ensures complete HPK1 inhibition at low doses, allowing researchers to isolate the maximum pharmacological effect of HPK1 blockade when combined with anti-PD-1/PD-L1 antibodies [3].

Exploring HPK1 Inhibition in Syngeneic Mouse Tumor Models for Proof-of-Concept

For in vivo proof-of-concept studies, HPK1-IN-9 can be administered orally or intraperitoneally in syngeneic models (e.g., MC38 or CT26) to evaluate its impact on tumor growth and immune cell infiltration [4]. While specific PK data for this compound is not yet published, its structural similarity to orally bioavailable spiro-azaindoline analogs suggests potential for systemic exposure [5].

Investigating HPK1 Inhibition in Combination with CAR-T Cell Therapy

HPK1 is a negative regulator of T-cell activation; therefore, HPK1-IN-9 may enhance the persistence and cytotoxic activity of CAR-T cells [6]. Ex vivo treatment of CAR-T cells with 10 nM HPK1-IN-9 prior to infusion could improve their anti-tumor efficacy, making this compound a valuable reagent for adoptive cell therapy research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.